2-Ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane
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Overview
Description
2-Ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound with the molecular formula C11H17OPS2. It is known for its unique structure, which includes a phosphonodithioic acid core with ethyl and 4-methylphenyl ester groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Scientific Research Applications
2-Ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphonodithioic acid with ethyl alcohol and 4-methylphenyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonodithioic acid derivatives.
Reduction: It can be reduced to produce simpler phosphonodithioic acid compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphonodithioic acid derivatives, which can be further utilized in different applications.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Phosphonodithioic acid, ethyl-, O-ethyl S-phenyl ester: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Phosphonodithioic acid, O-ethyl S-[2-(4-methylphenyl)ethyl] ester: Similar structure but with an additional ethyl group.
Uniqueness
2-Ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
333-43-7 |
---|---|
Molecular Formula |
C11H17OPS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-ethoxyethyl-(4-methylphenyl)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17OPS2/c1-3-12-8-9-13(14,15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
XJPQQYILDIYJHE-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SC1=CC=C(C=C1)C |
Canonical SMILES |
CCOCCP(=S)(C1=CC=C(C=C1)C)S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-25713; AI-3-25713; AI3-25713; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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